molecular formula C29H28N4O5 B11275263 N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B11275263
M. Wt: 512.6 g/mol
InChI Key: SWDSEJTZODPDLJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps. One common approach is the condensation of 2-ethoxybenzoyl chloride with 2-aminobenzamide to form the quinazolinone core. This intermediate is then reacted with cyclopropylamine and acetic anhydride to introduce the cyclopropyl and acetamide groups, respectively. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinone moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-fluorobenzyl)acetamide
  • N-cyclopropyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-methylbenzyl)acetamide

Uniqueness

N-cyclopropyl-2-[4-(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]acetamide is unique due to its specific quinazolinone core and the presence of both cyclopropyl and acetamide groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C29H28N4O5

Molecular Weight

512.6 g/mol

IUPAC Name

N-cyclopropyl-2-[4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H28N4O5/c1-2-38-25-10-6-4-8-23(25)31-27(35)18-32-24-9-5-3-7-22(24)28(36)33(29(32)37)21-15-11-19(12-16-21)17-26(34)30-20-13-14-20/h3-12,15-16,20H,2,13-14,17-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

SWDSEJTZODPDLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC5CC5

Origin of Product

United States

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